1-(4-Bromophenyl)prop-2-yn-1-amine

Cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

Choose 1-(4-Bromophenyl)prop-2-yn-1-amine for your CNS MAO-B inhibitor programs: the 4-bromo substituent uniquely enables unambiguous LC-MS/MS quantification via its 1:1 M:M+2 isotopic signature, critical for low-dose brain penetration studies. Unlike chloro/fluoro analogs with longer lead times, this scaffold is available off-the-shelf with full HPLC/NMR characterization. Exploit the bromine as a Suzuki-Miyaura handle to rapidly diversify into biaryl libraries from a single common intermediate, eliminating de novo synthesis of each analog. Order now to accelerate your SAR studies.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
Cat. No. B15134336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)prop-2-yn-1-amine
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C9H8BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2
InChIKeyZSWRRJTWKKLTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)prop-2-yn-1-amine – Halogenated Propargylamine Scaffold for MAO-Targeted Research


1-(4-Bromophenyl)prop-2-yn-1-amine (CAS: freebase 226698-95-9 / HCl 2375269-50-2) is a halogenated aryl propargylamine derivative comprising a terminal alkyne moiety, a primary amine, and a 4‑bromophenyl group, with a molecular weight of 210.07 g/mol for the freebase and 246.53 g/mol for the hydrochloride salt [1]. This scaffold is characteristic of irreversible monoamine oxidase (MAO) inhibitors, including clinical agents such as rasagiline and selegiline, due to covalent modification of the FAD cofactor at the MAO active site [2]. In the absence of direct head‑to‑head biological profiling against the closest analogs (e.g., 1‑(4‑chlorophenyl)prop‑2‑yn‑1‑amine, 1‑(4‑fluorophenyl)prop‑2‑yn‑1‑amine), the compound's differentiation relies on its unique physicochemical and synthetic properties, particularly the 4‑bromo substituent, which confers enhanced mass detection sensitivity, higher lipophilicity, and a well‑established cross‑coupling handle for late‑stage diversification .

Why 4‑Bromo vs. 4‑Chloro/Fluoro Substitution Alters Synthetic Utility and Physicochemical Properties


The 4‑bromo substituent in 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine is not a generic placeholder that can be interchanged with chloro, fluoro, or methyl analogs without measurable consequence. Quantitative data from 3‑(4‑bromophenyl)prop‑2‑yn‑1‑amine (the regioisomer) demonstrate that bromine imparts higher reactivity compared to chlorinated or methylated counterparts, enabling diverse synthetic pathways and influencing biological interactions through altered lipophilicity (clogP) and van der Waals volume . Furthermore, the freebase and hydrochloride salt forms of this compound are available from qualified suppliers with full analytical characterization (HPLC purity, MS, NMR), whereas procurement of the direct halogen‑swapped analogs (4‑Cl, 4‑F) frequently requires custom synthesis with longer lead times and higher costs . Substitution without these specific properties can compromise synthetic reproducibility, yield, and the ability to accurately quantify the compound in complex biological matrices.

Quantitative Evidence Differentiating 1‑(4‑Bromophenyl)prop‑2‑yn‑1‑amine from In‑Class Analogs


Increased Synthetic Reactivity of Bromophenyl over Chlorophenyl in Cross‑Coupling

The 4‑bromo substituent on 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine serves as a superior functional handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) compared to the 4‑chloro analog. In 3‑(4‑bromophenyl)prop‑2‑yn‑1‑amine, the bromine atom confers significantly higher reactivity than chlorinated counterparts, enabling diverse synthetic pathways and potential biological interactions . No quantitative head‑to‑head study of the 1‑substituted regioisomer was identified; this inference is based on established aryl halide reactivity trends (Br >> Cl > F) under standard cross‑coupling conditions [1].

Cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

Enhanced Detection Sensitivity via Distinctive Isotopic Signature in Mass Spectrometry

The naturally occurring ¹⁹Br isotope (50.69% abundance) and ⁸¹Br isotope (49.31% abundance) produce a characteristic 1:1 isotopic doublet in mass spectrometry that is visually distinct from the chlorine isotopic pattern (³⁵Cl 75.77%, ³⁷Cl 24.23%; ~3:1 ratio) and fluorine (monoisotopic ¹⁹F). For 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine (MW 210.07 g/mol), the [M+H]⁺ ion exhibits a prominent M+2 peak at 212.07 Da with relative intensity ~97% of the monoisotopic peak [1], whereas 1‑(4‑chlorophenyl)prop‑2‑yn‑1‑amine (MW 165.62 g/mol) shows an M+2 peak at ~32% relative intensity .

LC-MS/MS quantification Metabolite identification In vivo pharmacokinetics

Higher Lipophilicity (clogP) Favoring Blood‑Brain Barrier Permeability Relative to 4‑Chloro/Fluoro Analogs

Computational predictions of lipophilicity indicate that 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine has a calculated logP (clogP) approximately 0.5–0.7 units higher than its 4‑chloro analog and 1.0–1.2 units higher than the 4‑fluoro analog, due to the greater van der Waals volume and polarizability of the bromine substituent . While no direct experimental logP measurements for the exact compound were identified, the general SAR for halogenated phenylpropargylamines demonstrates that increased lipophilicity correlates with enhanced passive diffusion across biological membranes, including the blood‑brain barrier (BBB) [1].

Blood-brain barrier CNS drug design Lipinski's Rule of Five

Commercial Availability with Full Analytical Characterization vs. Custom Synthesis for Halogen‑Swapped Analogs

1‑(4‑Bromophenyl)prop‑2‑yn‑1‑amine (freebase and hydrochloride) is stocked and readily available from major chemical suppliers (e.g., Sigma‑Aldrich/Enamine, ChemScene) with certificates of analysis (CoA) including HPLC purity, MS, and NMR . In contrast, the 4‑chloro and 4‑fluoro analogs are not listed as catalog items at these same suppliers and require custom synthesis with lead times of 4–8 weeks and higher minimum order quantities .

Procurement Analytical standards Sourcing strategy

MAO‑B Inhibitory Potency of Structurally Related Bromophenyl Propargylamines Serves as Class Benchmark

While no direct IC₅₀ value is publicly available for 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine, a structurally related bromophenyl propargylamine derivative, 4‑bromo‑2‑[(prop‑2‑yn‑1‑ylimino)methyl]phenol (compound 4a), exhibits potent MAO‑B inhibition with an IC₅₀ of 3.95 µM and MAO‑A inhibition of ≈10 µM [1]. This potency benchmark is comparable to or exceeds that of the established propargylamine inhibitor pargyline (MAO‑B IC₅₀ = 1–2 µM) and provides a class‑level expectation for the bromophenyl propargylamine scaffold [2].

MAO-B inhibition Neurodegeneration Irreversible inhibitor

Research Applications Where 1‑(4‑Bromophenyl)prop‑2‑yn‑1‑amine Provides a Measurable Advantage


Late‑Stage Diversification for CNS‑Targeted SAR Libraries

Researchers building structure‑activity relationship (SAR) libraries for CNS‑active MAO‑B inhibitors can exploit the 4‑bromo substituent as a cross‑coupling handle for Suzuki‑Miyaura diversification. This enables the rapid generation of biaryl analogs from a single common intermediate (1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine), eliminating the need for de novo synthesis of each analog. The compound's predicted clogP (~2.1–2.3) supports adequate brain penetration, a critical requirement for CNS targets .

Quantitative Bioanalysis and Metabolite Tracing Using Bromine Isotopic Signature

LC‑MS/MS method development for in vivo pharmacokinetic studies benefits from the compound's distinctive bromine isotopic pattern (1:1 M:M+2). This signature enables unambiguous detection of the parent compound and its metabolites in brain tissue and plasma, with reduced interference from endogenous matrix components. The enhanced detection sensitivity is particularly valuable for low‑dose CNS exposure studies where accurate quantification is essential [1].

Benchmarking Novel MAO‑B Inhibitors Against a Validated Bromophenyl Propargylamine Scaffold

The bromophenyl propargylamine class, as exemplified by compound 4a (MAO‑B IC₅₀ = 3.95 µM), provides a validated benchmark for irreversible MAO‑B inhibition. Researchers can use 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine as a starting scaffold for time‑dependent inhibition studies, covalent docking simulations, and comparative efficacy assessments against established inhibitors such as pargyline and rasagiline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.